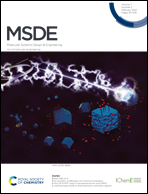Polymer–solvent interactions as a tool to engineer material properties†
Molecular Systems Design & Engineering Pub Date: 2022-03-10 DOI: 10.1039/D1ME00111F
Abstract
Multi-dynamic polymers, materials with multiple reversible cross-linkers, exhibit improved and unexpected properties compared to materials with only one class of dynamic bond due to co-operative self-assembly. To tune the properties of multi-dynamic materials an understanding of the complex nature of these co-operative effects and their self-assembly is essential. As a model multi-dynamic system, we report a doubly dynamic amphiphilic random co-polymer, poly(methacrylate-co-anthracene methacrylate-co-oligoethylene glycol methacrylate), that harnesses π–π interactions, hydrogen bonding, and the hydrophobic effect. Using dynamic mechanical analysis, molecular dynamics simulations, and qualitative solution studies, we present a library of polymers with a remarkable range of elastic properties achieved by simple modification of the incorporated anthracene content and the polymer's environment. We further show that re-assembly due to solvent vapour exposure permanently alters the bulk properties of the material, akin to solvent vapour annealing in block co-polymers.

Recommended Literature
- [1] Back cover
- [2] Breath figure in non-aqueous vapor†
- [3] Preparation of graphene/polypropylene composites with high dielectric constant and low dielectric loss via constructing a segregated graphene network
- [4] Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide†
- [5] Chemistry of vegetable physiology and agriculture
- [6] Back cover
- [7] Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions
- [8] C18O exchange studies on Mn(CO)5X systems (X = Cl or Br)
- [9] In vivo evaluation of photodynamic inactivation using Photodithazine® against Candida albicans
- [10] Well-defined nanostructured surface-imprinted polymers for the highly selective enrichment of low-abundance protein in mammalian cell extract†

Journal Name:Molecular Systems Design & Engineering
Research Products
-
CAS no.: 10602-00-3
-
CAS no.: 138667-25-1
